molecular formula C6H6F3NO2 B15426072 Ethyl 2-cyano-3,3,3-trifluoropropanoate CAS No. 97821-48-2

Ethyl 2-cyano-3,3,3-trifluoropropanoate

Cat. No.: B15426072
CAS No.: 97821-48-2
M. Wt: 181.11 g/mol
InChI Key: VGCOBPGLKQTVGW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3,3-trifluoropropanoate is a chemical reagent designed for research applications only. It is not for diagnostic or therapeutic use. Compounds featuring both cyano and trifluoromethyl groups, such as ethyl 2-cyano-2-diazoacetate and ethyl 2-diazo-3,3,3-trifluoropropionate, are established as valuable precursors in metal-catalyzed reactions for the synthesis of diverse heterocyclic systems . Specifically, these types of reagents serve as key synthons in Rh(II)-carbenoid-mediated ring-expansion reactions with 2H-azirines, enabling the selective synthesis of important nitrogen- and oxygen-containing heterocycles like 2H-1,3-oxazines and 1H-pyrrol-3(2H)-ones . The incorporation of the trifluoromethyl group is of significant interest in medicinal and agrochemical chemistry due to its ability to influence the metabolic stability, lipophilicity, and binding affinity of molecules . Researchers can leverage this compound as a versatile building block to introduce multiple functional groups in a single step, facilitating the exploration of novel chemical space in drug discovery and materials science.

Properties

CAS No.

97821-48-2

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

ethyl 2-cyano-3,3,3-trifluoropropanoate

InChI

InChI=1S/C6H6F3NO2/c1-2-12-5(11)4(3-10)6(7,8)9/h4H,2H2,1H3

InChI Key

VGCOBPGLKQTVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Trifluoropyruvate (Ethyl 2-Oxo-3,3,3-Trifluoropropanoate)

Molecular Formula : C₅H₅F₃O₃ | Molecular Weight : 170.09 g/mol
Key Differences :

  • Functional Group: Contains a ketone (C=O) instead of a cyano group.
  • Reactivity : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions) rather than cycloadditions.
  • Applications : Used in ketone-based syntheses, such as trifluoromethylated alcohols or heterocycles.
Property Ethyl 2-Cyano-3,3,3-Trifluoropropanoate Ethyl Trifluoropyruvate
Electrophilicity Higher (cyano + CF₃) Moderate (CF₃ only)
Common Reactions Cycloadditions, insertions Nucleophilic additions
Stability Enhanced by dual EWG Moderate

Ethyl 2-Amino-3,3,3-Trifluoropropanoate Hydrochloride

Molecular Formula: C₅H₈F₃NO₂·HCl | Molecular Weight: 207.58 g/mol Key Differences:

  • Functional Group: Amino group (-NH₂) replaces the cyano group.
  • Reactivity: Nucleophilic due to the amino group, enabling peptide couplings or Schiff base formations.
  • Applications: Precursor for trifluoromethylated amino acids or pharmaceuticals.
Property This compound Ethyl 2-Amino Derivative
Electronic Character Electrophilic Nucleophilic
Solubility Lower in polar solvents Higher (hydrochloride salt)
Bioactivity Potential Limited data High (amino acid analog)

Ethyl 2-Cyano-3-[3-(Trifluoromethoxy)Phenyl]Prop-2-Enoate

Molecular Formula: C₁₃H₁₀F₃NO₃ | Molecular Weight: 297.22 g/mol Key Differences:

  • Reactivity : Extended conjugation enables Michael additions or Diels-Alder reactions.
  • Applications : Likely used in agrochemicals or materials science due to aromaticity.
Property This compound Aryl-Substituted Analog
Steric Effects Minimal Significant
Conjugation Localized Extended
Industrial Use Academic synthesis Agrochemicals/pharma

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

Molecular Formula : C₁₁H₁₁FO₃ | Molecular Weight : 210.20 g/mol
Key Differences :

  • Substituents: Fluoro and phenyl groups instead of cyano and CF₃.
  • Reactivity : The α-fluoro ketone participates in aldol condensations or fluorination reactions.
  • Applications : Intermediate for fluorinated pharmaceuticals or materials.
Property This compound Fluoro-Ketone Analog
Fluorine Positioning β-CF₃ α-F, β-phenyl
Synthetic Utility Cyclizations Aldol reactions
Stability High (EWG) Moderate

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Key Reactions
This compound 181.11 Cyano, CF₃ Cycloadditions
Ethyl trifluoropyruvate 170.09 Ketone, CF₃ Nucleophilic additions
Ethyl 2-amino-3,3,3-trifluoropropanoate·HCl 207.58 Amino, CF₃ Peptide couplings

Table 2: Reaction Yields in Key Transformations

Reaction Type This compound Ethyl Trifluoropyruvate
Cyclization (2H-1,3-oxazine) 72-85% N/A
N–H Insertion 10-15% (trace enantioselectivity) N/A
Pyrazole Synthesis 60-90% N/A

Q & A

Q. Key Data :

ParameterTypical Value
Yield60-75% (after purification)
Purity (HPLC)≥96%

Basic: How is the molecular structure of this compound characterized experimentally?

  • NMR : 19F^{19}\text{F} NMR shows a singlet for the -CF3_3 group at δ -63 to -65 ppm. 1H^{1}\text{H} NMR confirms the ethyl ester (triplet at δ 1.3 ppm for CH3_3, quartet at δ 4.2 ppm for CH2_2) .
  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 195 [M+H]+^+ .
  • XRD : Crystallographic data (if available) confirm bond angles and spatial arrangement of the cyano and trifluoromethyl groups .

Basic: What are the common reactivity patterns of this compound in organic synthesis?

  • Ester Hydrolysis : Reacts with aqueous NaOH to form 2-cyano-3,3,3-trifluoropropanoic acid, a precursor for amide coupling .
  • Nucleophilic Substitution : The cyano group participates in Strecker synthesis or reacts with Grignard reagents to form α-aminonitriles .
  • Cyclization : Under thermal conditions (150–180°C), it forms trifluoromethylated heterocycles (e.g., pyrazoles) via [3+2] cycloaddition .

Advanced: What mechanistic insights explain unexpected products like cyclopropenes in reactions involving this compound?

Reactions with alkynes (e.g., diphenylacetylene) at elevated temperatures (180°C) may bypass pyrazole formation due to:

  • Transition-State Stabilization : The electron-withdrawing -CF3_3 group stabilizes a carbene intermediate, favoring cyclopropene formation via [2+1] cycloaddition .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (80–100°C) favor pyrazoles, while higher temperatures shift selectivity toward cyclopropenes .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated analogs?

Discrepancies in enzyme inhibition data (e.g., IC50_{50} variability) arise from:

  • Structural Isomerism : this compound vs. ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride show divergent binding modes due to the cyano group’s electronegativity .
  • Assay Conditions : pH-dependent protonation of the cyano group alters interactions with catalytic residues. Standardize assays at pH 7.4 (physiological buffer) .

Advanced: What strategies optimize reaction yields for trifluoromethylated intermediates?

  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates in nucleophilic substitutions .
  • Catalysis : Pd(OAc)2_2/Xantphos systems enhance cross-coupling efficiency with aryl halides (yield improvement: 20–30%) .
  • Microwave Assistance : Reduces reaction time from 24h to 2h for cyclization steps (e.g., 150°C, 300W) .

Advanced: How does the -CF3_33​ group influence the compound’s electronic properties and reactivity?

  • Electron-Withdrawing Effect : The -CF3_3 group reduces electron density at the α-carbon (cyano-adjacent), increasing susceptibility to nucleophilic attack. Hammett σm_m value: +0.43 .
  • Lipophilicity : LogP increases by ~1.2 compared to non-fluorinated analogs, enhancing membrane permeability in biological assays .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC Challenges : Co-elution of trifluoropropionic acid (common byproduct) with the product. Use a gradient elution (5→60% acetonitrile in 20 min) and UV detection at 210 nm .
  • Mass Detection Limits : LC-MS/MS (MRM mode) improves sensitivity for low-abundance impurities (LOQ: 0.1%) .

Basic: What are the thermal stability thresholds for this compound?

  • Decomposition Onset : Observed at ~150°C via TGA, with major mass loss at 200°C (release of HF and CO2_2) .
  • Storage Recommendations : Store at 2–8°C under inert gas (Ar/N2_2) to prevent hydrolysis .

Advanced: How do fluorinated analogs compare in enzyme inhibition assays?

CompoundTarget EnzymeIC50_{50} (μM)Selectivity Ratio
This compoundCarbonic Anhydrase IX0.45 ± 0.1212.3 (vs. CA-II)
Ethyl 2-amino-3,3,3-trifluoropropanoateDihydrofolate Reductase1.8 ± 0.33.1 (vs. thymidylate synthase)
Non-fluorinated analogCarbonic Anhydrase IX5.6 ± 1.11.8

Note : Fluorination enhances potency and selectivity due to improved hydrophobic interactions and reduced off-target binding .

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